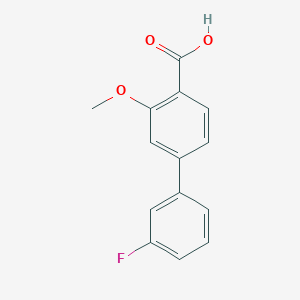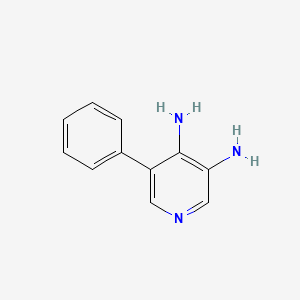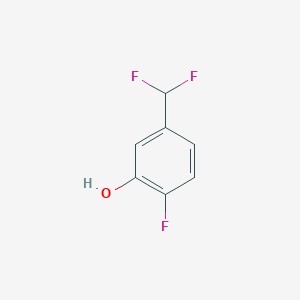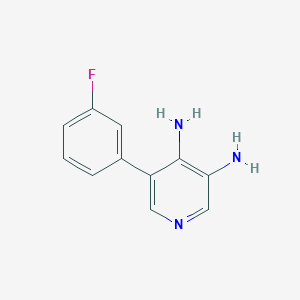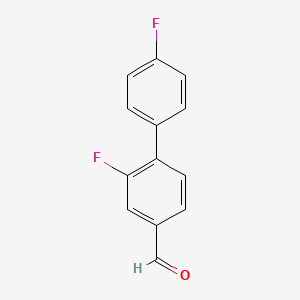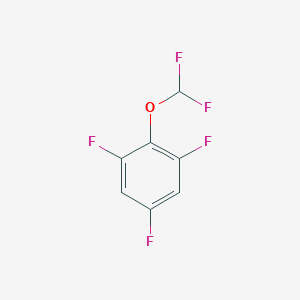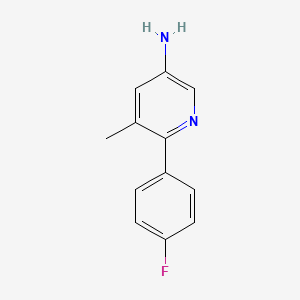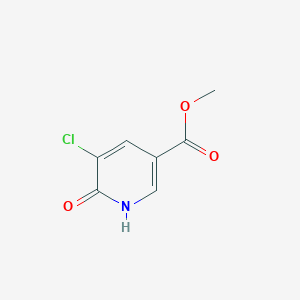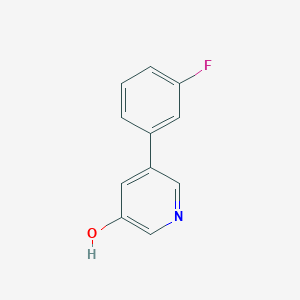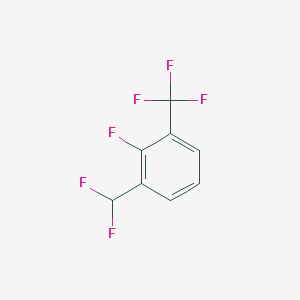
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a single fluorine atom. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves several steps, typically starting with the introduction of fluorine atoms into the benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .
Chemical Reactions Analysis
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include halogenating agents, metal catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique fluorine-containing structure makes it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be used in the design and synthesis of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The highly polarized C-H bond of the difluoromethyl group makes it a competent hydrogen bond donor, which can interact with biological molecules such as proteins and enzymes . This interaction can modulate the activity of these molecules, leading to various biological effects. The compound’s fluorine atoms also contribute to its unique reactivity and stability, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene can be compared with other similar fluorinated compounds, such as:
1-(Difluoromethyl)-3-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the fluorine atoms, leading to variations in its chemical and biological properties.
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene: This compound contains additional trifluoromethyl groups, which can further enhance its reactivity and stability.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: This compound has a different functional group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNBODQVNYPARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


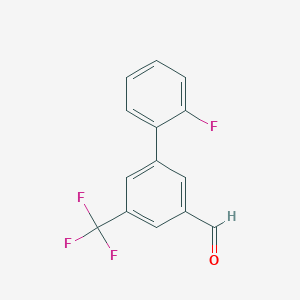
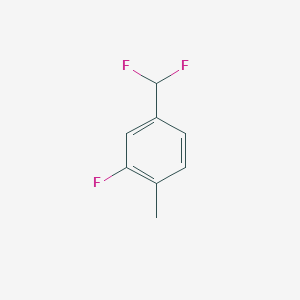
![[2,4'-Bipyridine]-4-carboxylic acid](/img/structure/B3090862.png)
